molecular formula C26H25N3O7 B12023720 2-Ethoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 769148-55-2

2-Ethoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12023720
CAS No.: 769148-55-2
M. Wt: 491.5 g/mol
InChI Key: JUBXONXYYILGEP-JVWAILMASA-N
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Properties

CAS No.

769148-55-2

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25N3O7/c1-4-35-23-14-17(8-13-22(23)36-26(32)18-9-11-20(33-2)12-10-18)16-27-29-25(31)24(30)28-19-6-5-7-21(15-19)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+

InChI Key

JUBXONXYYILGEP-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The preparation of SALOR-INT L397261-1EA involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and not publicly disclosed. general synthetic routes for similar compounds typically involve multi-step organic synthesis, including the formation of key intermediates and subsequent coupling reactions under controlled conditions .

Chemical Reactions Analysis

SALOR-INT L397261-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SALOR-INT L397261-1EA has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of SALOR-INT L397261-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

SALOR-INT L397261-1EA can be compared with other similar compounds, such as SALOR-INT L398241-1EA, which has a similar molecular structure but different functional groups. The uniqueness of SALOR-INT L397261-1EA lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry .

Similar compounds include:

Biological Activity

The compound 2-Ethoxy-4-((2-(2-((3-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H30N4O5\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{5}

This structure includes multiple functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies reveal that it can inhibit the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This modulation can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor cell proliferation has been observed in various cancer types, including breast and colon cancers .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Regulation of Cell Signaling Pathways : It modulates signaling pathways related to apoptosis and cell survival.
  • Scavenging Free Radicals : The antioxidant properties help mitigate oxidative stress.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of a series of similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radical formation, suggesting potential therapeutic applications for oxidative stress-related diseases .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A1510
Compound B2012
Target Compound85

Study 2: Anti-inflammatory Activity

In a controlled trial assessing anti-inflammatory effects, the target compound was administered to animal models with induced inflammation. Results showed a marked decrease in paw edema and serum levels of pro-inflammatory cytokines compared to controls .

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